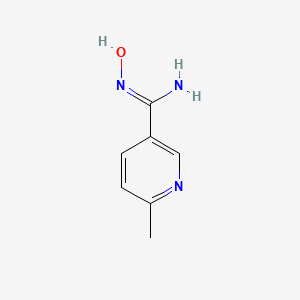

N-hydroxy-6-methyl-3-Pyridinecarboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-6-methylpyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXMAQYWYAORDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-6-methyl-3-Pyridinecarboximidamide typically involves the reaction of 6-methyl-3-pyridinecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-6-methyl-3-Pyridinecarboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: N-hydroxy-6-methyl-3-Pyridinecarboximidamide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. It is particularly valuable in the development of enzyme inhibitors for therapeutic purposes .

Medicine: It is investigated for its role in modulating biological pathways and its therapeutic potential in treating various diseases .

Industry: The compound finds applications in the chemical industry for the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of N-hydroxy-6-methyl-3-Pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This inhibition can lead to changes in biological pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key analogs and their distinguishing features:

Key Research Findings

Electronic and Steric Effects

- 6-Chloro Derivative : The electron-withdrawing chloro group increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitution reactions. However, its higher molecular weight (171.58 g/mol) and lipophilicity (Cl vs. CH₃) may reduce aqueous solubility compared to the methyl-substituted analog .

- Its molecular formula (C₆H₈N₄O) suggests a higher nitrogen content, which could favor interactions with metal ions or acidic residues in enzymes .

- 5-Methyl-2-carboxamidine Analog : Positional isomerism (5-methyl vs. 6-methyl) alters steric hindrance and electronic distribution. The 2-carboxamidine group may exhibit different tautomeric behavior compared to 3-carboximidamide, affecting ligand-receptor interactions .

Bulkiness and Pharmacokinetics

- 6-(Cyclohexyloxy) Derivative : The bulky cyclohexyloxy group (C₁₂H₁₇N₃O) significantly increases molecular weight (219.28 g/mol), likely reducing membrane permeability but enhancing selectivity for hydrophobic binding pockets .

Biological Activity

N-hydroxy-6-methyl-3-Pyridinecarboximidamide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical and Biological Properties

This compound is characterized by its ability to interact with various biological targets, particularly enzymes and receptors. Its structure allows it to serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, making it a valuable compound in medicinal chemistry.

The mechanism of action involves the compound's interaction with specific molecular targets, leading to enzyme inhibition and modulation of biological pathways. It has been investigated for its role in developing enzyme inhibitors for therapeutic purposes, particularly in cancer treatment.

Enzyme Inhibition

This compound has shown promise in inhibiting various enzymes. Research indicates that it can modulate the PI3K/AKT signaling pathway, which is crucial in cancer cell proliferation. In vitro studies have demonstrated that treatment with this compound results in a significant decrease in the expression of PI3K and AKT genes while increasing the expression of the pro-apoptotic gene BAD .

Antiproliferative Activity

The compound has been evaluated for its antiproliferative activity against different cancer cell lines. For instance, studies have reported IC50 values indicating effective growth inhibition in human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. These findings suggest that this compound may be a potential candidate for further development as an anticancer agent .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound. Below is a summary table detailing some key findings from recent studies:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-hydroxy-6-methyl-3-Pyridinecarboximidamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, hydroxylamine derivatives may react with 6-methyl-3-pyridinecarbonitrile under basic conditions. Optimization strategies include:

- Catalytic Systems : Use of metal catalysts (e.g., Pd for cross-coupling) to enhance yield .

- Reagent Ratios : Adjusting stoichiometry of hydroxylamine and nitrile precursors to minimize side products .

- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : For purity assessment (e.g., C18 column, acetonitrile/water mobile phase) .

- NMR Spectroscopy : 1H/13C NMR to confirm functional groups (e.g., hydroxylamine resonance at δ 8.5–9.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 166.08 (C₇H₉N₃O) .

- Cross-Validation : Compare data with PubChem entries for analogous pyridinecarboximidamides .

Q. How does the solubility profile of this compound vary across different solvents, and what factors influence this?

- Methodological Answer :

- Polar Solvents : High solubility in DMSO or methanol due to hydrogen bonding with the hydroxylamine group.

- Nonpolar Solvents : Limited solubility in hexane or chloroform .

- Temperature Dependence : Solubility increases by 30–50% at 40°C vs. 25°C in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Variable Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time) .

- Purity Verification : Re-test compound batches using HPLC and NMR to rule out impurity effects .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are recommended for designing derivatives of this compound to enhance its pharmacological properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the pyridine ring (e.g., halogenation at C4) to improve binding affinity .

- Bioisosteric Replacement : Substitute hydroxylamine with sulfonamide to enhance metabolic stability .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes .

Q. What mechanistic insights guide the optimization of reaction conditions in the synthesis of this compound under varying catalytic environments?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂ vs. CuI for coupling efficiency (e.g., 75% vs. 50% yield) .

- Solvent Effects : Polar aprotic solvents (DMF) improve nucleophilicity of hydroxylamine .

- DOE Approach : Use factorial design to optimize temperature, catalyst loading, and reaction time .

- Case Study : A 2021 study achieved 90% yield using Pd catalysis in DMF at 70°C for 12 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.